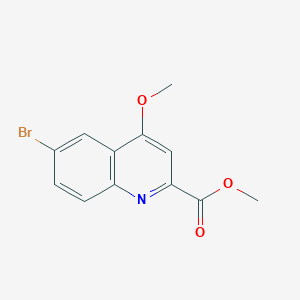
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C12H10BrNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-methoxyquinoline-2-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 6-bromo-4-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products Formed
Substitution: Formation of 6-azido-4-methoxyquinoline-2-carboxylate or 6-thio-4-methoxyquinoline-2-carboxylate.
Oxidation: Formation of 6-bromo-4-methoxyquinoline N-oxide.
Reduction: Formation of 6-bromo-4-methoxy-1,2-dihydroquinoline-2-carboxylate.
Hydrolysis: Formation of 6-bromo-4-methoxyquinoline-2-carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-methoxyquinoline-2-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methoxy groups on the quinoline ring enhance its binding affinity to target proteins, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active carboxylic acid form, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate
- Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
- Methyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
Uniqueness
Methyl 6-bromo-4-methoxyquinoline-2-carboxylate is unique due to the presence of both bromine and methoxy groups on the quinoline ring. This combination enhances its chemical reactivity and binding affinity in biological systems compared to similar compounds. The methoxy group also provides additional sites for further functionalization, making it a versatile intermediate in chemical synthesis .
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 6-bromo-4-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-6-10(12(15)17-2)14-9-4-3-7(13)5-8(9)11/h3-6H,1-2H3 |
InChI Key |
NJJQNTABCJHZBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
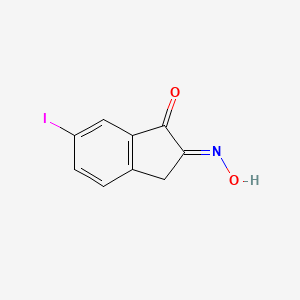
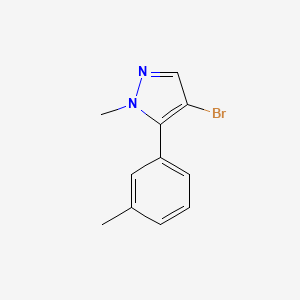
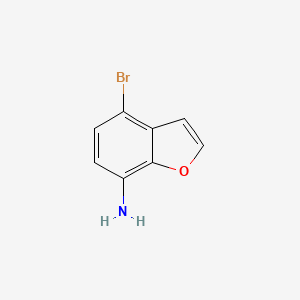
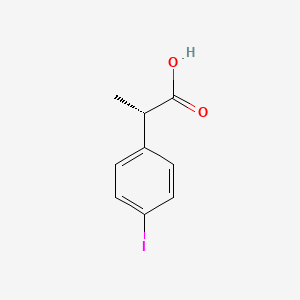
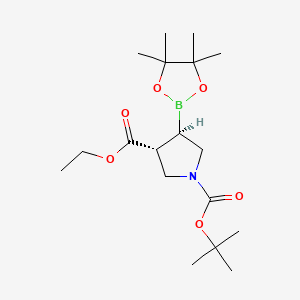
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)
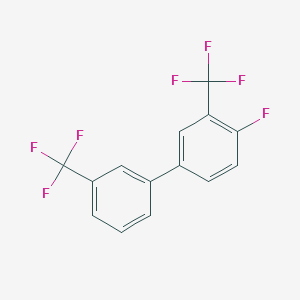
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)

![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)

